3-Methyl-2-(2-methyl-1,3-thiazol-4-yl)butanoic acid
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Overview
Description
3-Methyl-2-(2-methyl-1,3-thiazol-4-yl)butanoic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various drugs and biologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis . The reaction conditions often include refluxing the mixture for several hours and then purifying the product through various techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of thiazole derivatives, including 3-Methyl-2-(2-methyl-1,3-thiazol-4-yl)butanoic acid, often employs continuous flow methods that are atom economical, highly selective, and environmentally benign . These methods are designed to maximize yield and minimize waste, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(2-methyl-1,3-thiazol-4-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
3-Methyl-2-(2-methyl-1,3-thiazol-4-yl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of biocides, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2-methyl-1,3-thiazol-4-yl)butanoic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets 3-Methyl-2-(2-methyl-1,3-thiazol-4-yl)butanoic acid apart from other thiazole derivatives is its specific structure, which imparts unique chemical and biological properties. Its combination of a thiazole ring with a butanoic acid moiety allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
3-methyl-2-(2-methyl-1,3-thiazol-4-yl)butanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-5(2)8(9(11)12)7-4-13-6(3)10-7/h4-5,8H,1-3H3,(H,11,12) |
InChI Key |
BQZDMPZRDOSXHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(C(C)C)C(=O)O |
Origin of Product |
United States |
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